molecular formula C9H14O3 B13528412 3-Neopentyldihydrofuran-2,5-dione

3-Neopentyldihydrofuran-2,5-dione

Cat. No.: B13528412
M. Wt: 170.21 g/mol
InChI Key: GWXVNGUZBATINL-UHFFFAOYSA-N
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Description

3-(2,2-dimethylpropyl)oxolane-2,5-dione is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of oxolane-2,5-dione, featuring a 2,2-dimethylpropyl group attached to the third carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylpropyl)oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-(2,2-dimethylpropyl)oxolane-2,5-dione may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylpropyl)oxolane-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the oxolane ring into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-(2,2-dimethylpropyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylpropyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Dioxolane: A heterocyclic acetal with a similar ring structure but different substituents.

    Succinic anhydride: An anhydride with a similar oxolane-2,5-dione core but lacking the 2,2-dimethylpropyl group.

Uniqueness

3-(2,2-dimethylpropyl)oxolane-2,5-dione is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)oxolane-2,5-dione

InChI

InChI=1S/C9H14O3/c1-9(2,3)5-6-4-7(10)12-8(6)11/h6H,4-5H2,1-3H3

InChI Key

GWXVNGUZBATINL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(=O)OC1=O

Origin of Product

United States

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